(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
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Description
The compound "(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one" is a thiazolidinone derivative, a class of compounds known for their diverse biological activities. Thiazolidinones often feature a core 1,3-thiazolidin-4-one ring and can be modified with various substituents to enhance their chemical and biological properties.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the reaction of an appropriate aldehyde or ketone with a thiazole or thiadiazole compound. For instance, the synthesis of a related compound, 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, was achieved by reacting 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine with mercaptoacetic acid . This method could potentially be adapted for the synthesis of the compound by using the appropriate starting materials.
Molecular Structure Analysis
Thiazolidinone derivatives often exhibit interesting structural features. For example, in the case of the compound mentioned above, the thiazolidinone ring adopts a twist conformation, and the substituent phenyl rings display distinct orientations relative to the core heterocycle . The molecular structure of thiazolidinones is crucial as it can influence the compound's biological activity and interaction with biological targets.
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions, which allow for further functionalization and the creation of a diverse array of compounds. For example, reactions with amines, hydrazine, or Grignard reagents can lead to the formation of imidazolidinones, dimeric products, or further substituted thiazolidinones, respectively . These reactions can be used to synthesize new derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of substituents such as fluorophenyl groups can affect the compound's polarity, solubility, and overall reactivity. The crystal structure of a related compound revealed the presence of hydrogen bonding interactions, which can also play a role in the compound's solubility and stability . These properties are important for the compound's application in biological systems and its potential as a therapeutic agent.
Scientific Research Applications
Antimicrobial Applications
A study by Desai et al. (2013) synthesized novel fluorine-containing 5-arylidene derivatives bearing thiazolidinone and quinazolinone motifs, demonstrating significant in vitro antimicrobial potency against various bacterial and fungal strains (Desai, Vaghani, & Shihora, 2013). Similarly, Makki et al. (2016) prepared fluorinated spirosteroidalthiazolidin-4-one derivatives showing notable antimicrobial activities against pathogenic bacteria and fungi (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).
Anticancer Applications
Research by Singh et al. (2019) on N-substituted thiazolidines/thiazolidin-4-ones revealed that these compounds have promising antiproliferative activities against colon and breast cancer cell lines, with certain derivatives showing higher potency compared to 5-fluorouracil (Singh, Aziz, Gout, Fayad, El‐Manawaty, & Lovely, 2019). Kaminskyy et al. (2015) synthesized 4-aminothiazol-2(5H)-one derivatives, confirming their structure and evaluating them for anticancer activity, finding significant selective action on certain cancer cell lines (Kaminskyy, Subtelna, Zimenkovsky, Karpenko, Gzella, & Lesyk, 2015).
properties
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3OS2/c14-9-3-1-8(2-4-9)7-10-11(18)17(12(15)20-10)13-16-5-6-19-13/h1-7,15H/b10-7-,15-12? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXQARLDCUMSIY-IYTUHVGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=N)S2)C3=NC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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